

Preliminary Studies on MS47134 for Pain Research: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 has emerged as a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a receptor implicated in the modulation of pain and itch. This technical guide provides a comprehensive overview of the preliminary in vitro studies on MS47134, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting MRGPRX4 for pain management.

Data Presentation

The following tables summarize the quantitative data available for **MS47134** from in vitro studies.

Table 1: Potency and Selectivity of MS47134

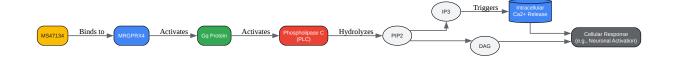


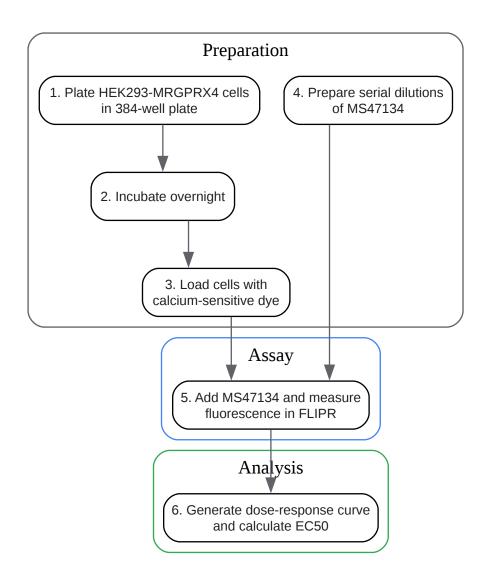
Parameter	Value	Receptor/Chan nel	Assay	Source
EC50	149 nM	Human MRGPRX4	FLIPR Ca2+ Assay	[1][2]
Selectivity	47-fold	Over Kir6.2/SUR1 potassium channel	Not Specified	[1][2]

Core Concepts and Signaling Pathway

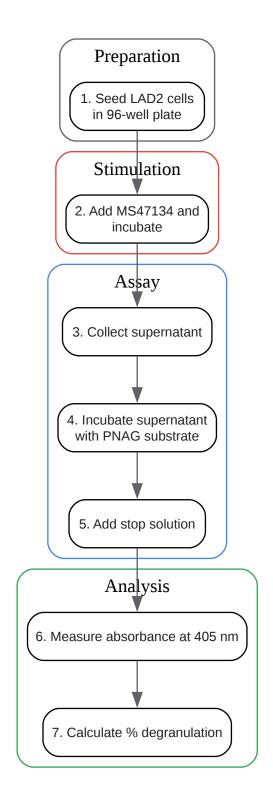
MS47134 exerts its effects by activating the Mas-related G-protein-coupled receptor X4 (MRGPRX4). MRGPRX4 is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein complex. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a key event in the signaling cascade that can be measured to assess receptor activation.











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References

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